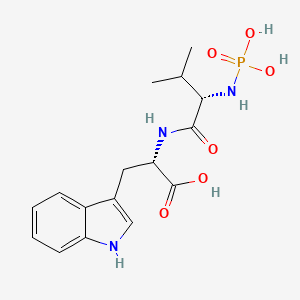![molecular formula C30H32N2O2 B14432738 4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline CAS No. 79971-26-9](/img/structure/B14432738.png)
4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural properties It features a naphthalene core substituted with methoxy groups, a phenyl ring with dimethylamino groups, and an ethenyl bridge connecting these two aromatic systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the naphthalene derivative and the dimethylamino-substituted benzaldehyde are key starting materials. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the ethenyl bridge can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO
Propriétés
| 79971-26-9 | |
Formule moléculaire |
C30H32N2O2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H32N2O2/c1-31(2)24-15-11-21(12-16-24)28(22-13-17-25(18-14-22)32(3)4)19-23-20-29(33-5)26-9-7-8-10-27(26)30(23)34-6/h7-20H,1-6H3 |
Clé InChI |
CJAKSAZEBHARPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=CC2=C(C3=CC=CC=C3C(=C2)OC)OC)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


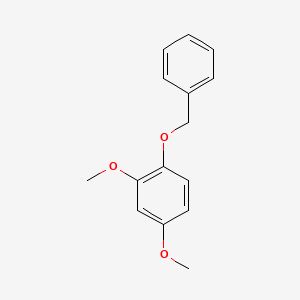



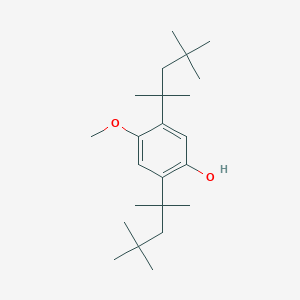

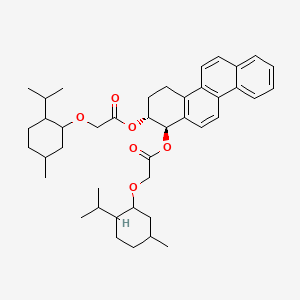
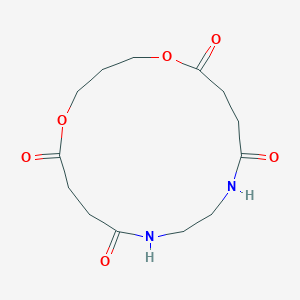

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

